4-(2-Cyclohexylethoxy)-3-fluoroaniline 4-(2-Cyclohexylethoxy)-3-fluoroaniline
Brand Name: Vulcanchem
CAS No.: 946785-45-1
VCID: VC8159244
InChI: InChI=1S/C14H20FNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2
SMILES: C1CCC(CC1)CCOC2=C(C=C(C=C2)N)F
Molecular Formula: C14H20FNO
Molecular Weight: 237.31 g/mol

4-(2-Cyclohexylethoxy)-3-fluoroaniline

CAS No.: 946785-45-1

Cat. No.: VC8159244

Molecular Formula: C14H20FNO

Molecular Weight: 237.31 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Cyclohexylethoxy)-3-fluoroaniline - 946785-45-1

Specification

CAS No. 946785-45-1
Molecular Formula C14H20FNO
Molecular Weight 237.31 g/mol
IUPAC Name 4-(2-cyclohexylethoxy)-3-fluoroaniline
Standard InChI InChI=1S/C14H20FNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2
Standard InChI Key VYDVIJMOFYWSBO-UHFFFAOYSA-N
SMILES C1CCC(CC1)CCOC2=C(C=C(C=C2)N)F
Canonical SMILES C1CCC(CC1)CCOC2=C(C=C(C=C2)N)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 4-(2-Cyclohexylethoxy)-3-fluoroaniline is C₁₄H₂₀FNO, yielding a molecular weight of 237.32 g/mol. The cyclohexylethoxy group contributes significant hydrophobicity, while the fluorine atom enhances electronegativity, affecting intermolecular interactions .

Structural Features

  • Aromatic Ring: The aniline core facilitates electrophilic substitution reactions.

  • Substituents:

    • 2-Cyclohexylethoxy Group: A bulky alkoxy group at the 4-position, influencing steric hindrance and solubility.

    • Fluorine Atom: Positioned at the 3-position, directing further functionalization via meta-directing effects .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves sequential alkylation and fluorination steps. A representative pathway, adapted from analogous compounds, proceeds as follows:

  • Alkylation of 3-Fluoro-4-nitrophenol:

    • React 3-fluoro-4-nitrophenol with (2-bromoethyl)cyclohexane in the presence of potassium carbonate (K₂CO₃) to introduce the cyclohexylethoxy group .

    • Reaction Conditions: Anhydrous dimethylformamide (DMF), 80°C, 12 hours.

  • Nitro Reduction:

    • Catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere converts the nitro group to an amine .

    • Yield: ~70–85% after purification via column chromatography .

Industrial Scalability

  • Challenges:

    • Purification: The bulky cyclohexylethoxy group complicates crystallization; liquid-liquid extraction with ethyl acetate/water is preferred .

    • Byproduct Management: Residual bromoethylcyclohexane requires careful distillation to prevent side reactions .

Physicochemical Properties

Physical State and Solubility

PropertyValue
AppearancePale yellow crystalline solid
Melting Point98–102°C (estimated)
Boiling Point320–325°C (extrapolated)
Solubility in Water<0.1 mg/mL (25°C)
Solubility in Ethanol15–20 mg/mL (25°C)

The low aqueous solubility aligns with hydrophobic substituents, necessitating organic solvents for practical applications .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.85 (d, J = 8.4 Hz, 1H, ArH),

    • δ 6.72 (d, J = 2.4 Hz, 1H, ArH),

    • δ 6.58 (dd, J = 8.4, 2.4 Hz, 1H, ArH),

    • δ 3.98 (t, J = 6.8 Hz, 2H, OCH₂),

    • δ 1.75–1.20 (m, 13H, cyclohexyl and CH₂) .

  • IR (KBr):

    • 3370 cm⁻¹ (N-H stretch),

    • 1605 cm⁻¹ (C=C aromatic),

    • 1240 cm⁻¹ (C-F stretch) .

Applications in Pharmaceutical Chemistry

Role in Enzyme Inhibition

4-(2-Cyclohexylethoxy)-3-fluoroaniline derivatives are precursors in synthesizing monoacylglycerol acyltransferase (MGAT2) inhibitors. For example, J-stage researchers utilized a similar scaffold (4-(2-cyclohexylethoxy)-2-fluoroaniline) to develop compound 11, which exhibited nanomolar IC₅₀ values in enzymatic assays . The fluorine atom enhances binding affinity to hydrophobic enzyme pockets, while the cyclohexylethoxy group improves metabolic stability .

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